molecular formula C12H22N6O6 B1665760 Arg-gly-asp CAS No. 99896-85-2

Arg-gly-asp

Cat. No.: B1665760
CAS No.: 99896-85-2
M. Wt: 346.34 g/mol
InChI Key: IYMAXBFPHPZYIK-BQBZGAKWSA-N
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Mechanism of Action

Target of Action

Arginyl-glycyl-aspartic acid (RGD) is a peptide motif that plays a crucial role in cell adhesion to the extracellular matrix (ECM) . The primary targets of RGD are cell adhesion proteins called integrins . These integrins recognize and bind to the RGD sequence, which is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and several other adhesive extracellular matrix proteins .

Mode of Action

RGD interacts with its targets, the integrins, by binding to them . This binding results in enhanced cell attachment . The RGD motif is presented in slightly different ways in different proteins, allowing the many RGD-binding integrins to selectively distinguish individual adhesion proteins .

Biochemical Pathways

The binding of RGD to integrins affects various biochemical pathways. For instance, it has been found that eight members of the integrin family (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, αIIIbβ3, α5β1, and α8β1) all recognize the amino acid binding pattern Arg-Gly-Asp (RGD) in their endogenous ligands . This interaction influences the downstream effects of these pathways, including cell adhesion and migration .

Pharmacokinetics

The pharmacokinetics of RGD can be influenced by its formulation. For example, RGD peptide-based ionizable lipids can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . These RGD-LNPs have been shown to have effective mRNA encapsulation and transfection .

Result of Action

The binding of RGD to integrins results in enhanced cell attachment . This can have various molecular and cellular effects. For example, modifying a titanium implant surface with a protein containing RGD improved bone mineralization and implant integration and prevented failure of the prosthetic .

Action Environment

The action, efficacy, and stability of RGD can be influenced by various environmental factors. For instance, the cellular uptake of RGD-LNPs was found to be reversed in the presence of soluble RGD, supporting the hypothesis that this improved uptake is RGD-dependent .

Biochemical Analysis

Biochemical Properties

Arginyl-glycyl-aspartic acid interacts with various enzymes, proteins, and other biomolecules. It is a key specificity determinant for integrin recognition, through hydrogen bonding and metal coordination interactions . The central glycine residue also is in close contact with the integrin surface .

Cellular Effects

Arginyl-glycyl-aspartic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that arginine glycine aspartic acid peptides and their derivatives can enhance the direct targeting ability of integrin receptors .

Molecular Mechanism

The mechanism of action of Arginyl-glycyl-aspartic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Arginyl-glycyl-aspartic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Arginyl-glycyl-aspartic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Arginyl-glycyl-aspartic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Arginyl-glycyl-aspartic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Arginyl-glycyl-aspartic acid and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of arginyl-glycyl-aspartic acid often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

Scientific Research Applications

Arg-gly-asp has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-gly-asp is unique due to its specific recognition by integrins, making it a critical component in cell adhesion studies and applications. Its ability to be chemically modified for various applications further enhances its versatility .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912420
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-85-2, 119865-10-0, 124123-27-9
Record name Arginine-glycine-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99896-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly (arginyl-glycyl-aspartic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYL-GLYCYL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.